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Introduction

Zindoxifene (D-16726) is a nonsteroidal selective estrogen receptor modulator (SERM)

belonging to the 2-phenylindole class of compounds.[1] Developed in the 1980s, it was

investigated for the treatment of hormone-dependent breast cancer.[1][2] As an anti-estrogen

with some intrinsic estrogenic activity, its mechanism of action is centered on its interaction with

the estrogen receptor (ER).[3][4] This technical guide summarizes the early clinical trial results

for Zindoxifene, focusing on a significant Phase I/II study in patients with advanced breast

cancer.

Phase I/II Clinical Trial Data
A pivotal Phase I/II study was conducted by the Cancer Research Campaign Phase I/II Clinical

Trials Committee to evaluate the efficacy and safety of Zindoxifene in women with advanced

breast cancer.

Patient Demographics and Trial Design
A total of 28 women with advanced breast cancer were enrolled in the study. Of these, 26 had

received prior endocrine therapy. The study followed a dose-escalation design to determine the

safety and tolerability of oral Zindoxifene administered daily.
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Of the 28 patients enrolled, 25 were evaluable for response assessment. The trial

demonstrated limited therapeutic activity for Zindoxifene in this patient population.

Clinical Outcome Number of Patients (n=25) Percentage

Objective Response 0 0%

Disease Stabilization 7 28%

Disease Progression 18 72%

Table 1: Summary of Clinical

Efficacy of Zindoxifene in

Advanced Breast Cancer.

Disease stabilization was observed for up to 5 months. Notably, five patients, including three

previously treated with tamoxifen, responded to subsequent endocrine therapy after

discontinuing Zindoxifene.

Pharmacokinetics
Metabolites of Zindoxifene were detectable in the serum at all dose levels, indicating

absorption and biological activity. The presumably active metabolite is released via hydrolysis

after oral administration. Peak serum levels of the metabolites were typically observed between

2 and 5 hours after dosing. At 24 hours post-dose, metabolite levels had decreased to a

median of 26% (range: 18-38%) of the peak levels.
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Zindoxifene Daily Dose
Mean Total Metabolite
Level (µg/L)

Range (µg/L)

10 mg 66.8 50.0 - 83.5

20 mg 89.0 27.0 - 155.0

30 mg 144.0 30.0 - 258.0

60 mg 350.0 213.7 - 636.0

Table 2: Serum Metabolite

Levels of Zindoxifene at

Different Daily Doses.

Pharmacodynamics and Safety
The biological activity of Zindoxifene was further evidenced by its effect on sex hormone

binding globulin (SHBG). A notable increase in SHBG levels was observed at higher doses. In

contrast, serum oestradiol levels were not significantly altered by the treatment.

The primary dose-limiting toxicity was nausea, which affected half of the patients treated with

80 mg of Zindoxifene daily.

Biomarker Observation

Sex Hormone Binding Globulin (SHBG)
Strong tendency to rise at higher doses (≥60

mg)

Serum Oestradiol No significant change

Table 3: Endocrine Effects of Zindoxifene.

Experimental Protocols
Patient Population
The Phase I/II study included 28 female patients with a diagnosis of advanced breast cancer. A

significant portion of the participants (26 out of 28) had previously undergone endocrine

therapy.
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Treatment Regimen
Zindoxifene was administered orally on a daily basis. The dosage ranged from 10 mg to 100

mg, with some patients undergoing dose escalation during the trial.

Response Assessment
Clinical response was assessed in 25 patients who had completed at least three weeks of

treatment. The criteria for assessing objective response, disease stabilization, and progression

were based on standard oncology practice at the time of the study.

Pharmacokinetic and Endocrine Analysis
Serum samples were collected from patients to measure the levels of Zindoxifene and its

metabolites. For pharmacokinetic profiling, multiple measurements were made over a 24-hour

period following a single dose in a subset of patients. Endocrine effects were evaluated by

measuring serum levels of SHBG and oestradiol before and during treatment.

Visualizations
Proposed Mechanism of Action of Zindoxifene
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Zindoxifene competes with estrogen for binding to the Estrogen Receptor, thereby modulating gene transcription and impacting tumor cell growth.
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Caption: Proposed mechanism of action for Zindoxifene.

Phase I/II Clinical Trial Workflow
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Workflow of the Phase I/II clinical trial of Zindoxifene.
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Caption: Zindoxifene Phase I/II trial workflow.

Conclusion
The early clinical trials of Zindoxifene, particularly the Phase I/II study in heavily pre-treated

advanced breast cancer patients, revealed that the drug was well-absorbed and biologically

active, as evidenced by detectable serum metabolite levels and dose-dependent increases in

SHBG. However, it demonstrated only marginal therapeutic efficacy, with no objective

responses and a modest rate of disease stabilization. The dose-limiting toxicity was identified

as nausea at higher doses. These findings led to the discontinuation of Zindoxifene's

development for breast cancer. Nevertheless, the research on Zindoxifene and its metabolites

has contributed to the broader understanding of SERMs and informed the development of

subsequent agents in this class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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